molecular formula C11H8N2 B1275398 (2-Methylbenzylidene)propanedinitrile CAS No. 2698-44-4

(2-Methylbenzylidene)propanedinitrile

Cat. No. B1275398
CAS RN: 2698-44-4
M. Wt: 168.19 g/mol
InChI Key: KQUXXJMMRODTQF-UHFFFAOYSA-N
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Description

“(2-Methylbenzylidene)propanedinitrile” is a chemical compound with the molecular formula C7H8N2 . It is also known by other names such as Propanedinitrile, (2-methylpropylidene)-, and 2- (2-methylpropylidene)propanedinitrile . The compound has a molecular weight of 120.15 g/mol .


Synthesis Analysis

The synthesis of benzylidenemalononitrile derivatives, which include “(2-Methylbenzylidene)propanedinitrile”, is typically carried out by the Knoevenagel condensation of aldehydes with active methylene compounds . Monodisperse nickel/copper nanohybrids (NiCu@MWCNT) based on multi-walled carbon nanotubes (MWCNT) have been used as catalysts for this reaction .


Molecular Structure Analysis

The molecular structure of “(2-Methylbenzylidene)propanedinitrile” can be represented by the InChI string: InChI=1S/C7H8N2/c1-6(2)3-7(4-8)5-9/h3,6H,1-2H3 . The compound has a topological polar surface area of 47.6 Ų and a complexity of 188 .


Chemical Reactions Analysis

The Knoevenagel condensation reaction is a key step in the synthesis of benzylidenemalononitrile derivatives . This reaction involves the condensation of aldehydes with active methylene compounds .


Physical And Chemical Properties Analysis

“(2-Methylbenzylidene)propanedinitrile” has a molecular weight of 120.15 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It has one rotatable bond .

properties

IUPAC Name

2-[(2-methylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-9-4-2-3-5-11(9)6-10(7-12)8-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUXXJMMRODTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288913
Record name 2-(2-Methylbenzylidene)malononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2698-44-4
Record name 2-(2-Methylbenzylidene)malononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2698-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylbenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbenzylidenemalononitrile
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Synthesis routes and methods I

Procedure details

A solution of 2-methylbenzaldehyde (9.6 mL, 83 mmol), malononitrile (5.5 g, 83 mmol) and 3.5 M ammonium acetate in acetic acid (2.4 mL, 8.4 mmol) in isopropanol (83 mL) was stirred overnight at room temperature. A precipitate formed. Water (100 mL) was added and the precipitate was collected. The precipitate was washed with water (50 mL) and vacuum dried to afford of 2-(2-methylbenzylidene)malononitrile (12.7 g) as a white solid (mp 105-106°). 1H-NMR (CDCl3) δ: 8.10 (s 1H); 8.08 (d, 1H); 7.50 (dd, 1H); 7.30-7.40 (m, 2H); 2,45 (s, 3H).
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9.6 mL
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5.5 g
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0 (± 1) mol
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2.4 mL
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83 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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